molecular formula C18H22N2O3S B2568941 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide CAS No. 942033-56-9

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide

Cat. No. B2568941
CAS RN: 942033-56-9
M. Wt: 346.45
InChI Key: YCLMGZQIZPMINU-UHFFFAOYSA-N
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Description

The compound “4-(N,4-Dimethylphenylsulfonamido)benzoic acid” has a molecular formula of C15H15NO4S and a molecular weight of 305.35 g/mol .


Molecular Structure Analysis

The molecular structure of a similar compound, “N,4-Dimethyl-N-phenylbenzenesulfonamide”, has a molecular formula of C14H15NO2S .

Scientific Research Applications

Endothelin Receptor Antagonists

Sulfonamide derivatives have been studied for their potential as endothelin receptor antagonists. For example, biphenylsulfonamide compounds have been identified as a novel series of endothelin-A (ET_A) selective antagonists, showing promise for treating conditions like congestive heart failure due to their ability to inhibit endothelin receptors selectively (Murugesan et al., 2000).

Cardiac Myosin Activators

Sulfonamidophenylethylamide analogues have been explored for their efficacy as cardiac myosin activators, showing potential for the treatment of systolic heart failure. These compounds have demonstrated both in vitro and in vivo capabilities to activate cardiac myosin, suggesting a new class of treatments for heart failure (Manickam et al., 2019).

Carbonic Anhydrase Inhibitors

Phenol derivatives, including those with sulfonamide groups, have been investigated for their ability to inhibit human erythrocyte carbonic anhydrases I and II. These studies indicate the potential for sulfonamide compounds to be used in developing enzyme inhibitors targeting carbonic anhydrases, which could have various therapeutic applications, including treating glaucoma, epilepsy, and certain mountain sickness (Şentürk et al., 2009).

Antimicrobial and Anticancer Agents

Sulfonamide-derived compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. Research into new ligands and their transition metal complexes has shown that these compounds possess moderate to significant antibacterial and antifungal activity, as well as cytotoxic activity against various cancer cell lines (Chohan & Shad, 2011).

properties

IUPAC Name

4-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13(2)19-18(21)15-7-9-16(10-8-15)20(4)24(22,23)17-11-5-14(3)6-12-17/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLMGZQIZPMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide

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